molecular formula C9H13NO2 B15051896 (2S)-2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid

(2S)-2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid

Cat. No.: B15051896
M. Wt: 167.20 g/mol
InChI Key: IHDSFYHRZSBSGS-AWEWAEBESA-N
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Description

(2S)-2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid: is a unique amino acid derivative characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the functionalization of the bicyclic structure.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: (2S)-2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may yield saturated compounds.

Scientific Research Applications

Chemistry: In chemistry, (2S)-2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid is used as a building block for synthesizing more complex molecules .

Biology: In biology, this compound can be used to study the effects of bicyclic amino acids on protein structure and function.

Medicine: In medicine, (2S)-2-amino-2-{bicyclo[22

Industry: In industry, this compound can be used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism by which (2S)-2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets.

Comparison with Similar Compounds

Uniqueness: The uniqueness of (2S)-2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid lies in its specific bicyclic structure and the presence of an amino acid moiety, which allows for diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

(2S)-2-amino-2-(2-bicyclo[2.2.1]hept-5-enyl)acetic acid

InChI

InChI=1S/C9H13NO2/c10-8(9(11)12)7-4-5-1-2-6(7)3-5/h1-2,5-8H,3-4,10H2,(H,11,12)/t5?,6?,7?,8-/m0/s1

InChI Key

IHDSFYHRZSBSGS-AWEWAEBESA-N

Isomeric SMILES

C1C2CC(C1C=C2)[C@@H](C(=O)O)N

Canonical SMILES

C1C2CC(C1C=C2)C(C(=O)O)N

Origin of Product

United States

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